

A Technical Guide to the Physical Properties of 2-Iodoimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodoimidazole**

Cat. No.: **B1350194**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key intermediates is paramount. **2-Iodoimidazole** is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its physical properties, supported by experimental methodologies and characterization data.

Core Physical Properties

2-Iodoimidazole is a white to off-white or light yellow crystalline solid at room temperature.[\[1\]](#) Its key physical and chemical identifiers are summarized below.

Property	Value	Source
Molecular Formula	$C_3H_3IN_2$	[1] [2] [3]
Molecular Weight	193.97 g/mol	[2] [3]
CAS Number	3034-62-6	[3]
Appearance	White to off-white solid	[1]
Melting Point	118 - 122 °C	[1]
	176 - 180 °C	[1]
	182 - 186 °C	[4]
Boiling Point (Predicted)	299.3 ± 23.0 °C	[4]
Density (Predicted)	2.335 ± 0.06 g/cm ³	[4]
pKa (Predicted)	11.46 ± 0.10	[4]

Note on Melting Point: Different sources report varying melting points, which may be attributed to the purity of the sample. The reported assay for commercially available **2-Iodoimidazole** is typically around 97%.[\[3\]](#)[\[5\]](#)

Solubility Profile

The solubility of **2-Iodoimidazole** is a critical parameter for its use in various reaction conditions.

Solvent	Solubility	Source
Water	Slightly soluble	[1]
Dichloromethane	Soluble	[1]
Chloroform	Soluble	[1]
N,N-Dimethylformamide (DMF)	Good solubility	[1]

The presence of the iodine atom increases the intermolecular forces, which may result in a higher melting and boiling point compared to unsubstituted imidazole.^[1] The electronegativity of the iodine atom also influences the molecule's polarity, affecting its solubility in different solvents.^[1]

Spectral and Chromatographic Data

Characterization of **2-Iodoimidazole** is typically achieved through a combination of spectroscopic and chromatographic techniques.

Technique	Data
Mass Spectrometry	Consistent with the structure of 2-Iodoimidazole. [6]
¹ H NMR	Spectral data available for imidazole derivatives confirms the presence of the imidazole ring protons. ^{[7][8]}
¹³ C NMR	Spectral data available for related compounds like 4-iodo-2-methyl-imidazole can provide reference chemical shifts. ^[9]
Infrared (IR) Spectroscopy	Characteristic peaks for N-H and C=N stretching are expected, as seen in related imidazole structures. ^{[7][10]}

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Iodoimidazole** was not found in the immediate search results, a general procedure can be adapted from the synthesis of its isomer, 4-iodo-1H-imidazole, and other iodinated imidazoles.^{[11][12][13]}

General Synthesis of Iodoimidazole (Adapted)

This protocol describes a general method for the iodination of imidazole. The regioselectivity (i.e., the position of iodine substitution) is highly dependent on the reaction conditions.

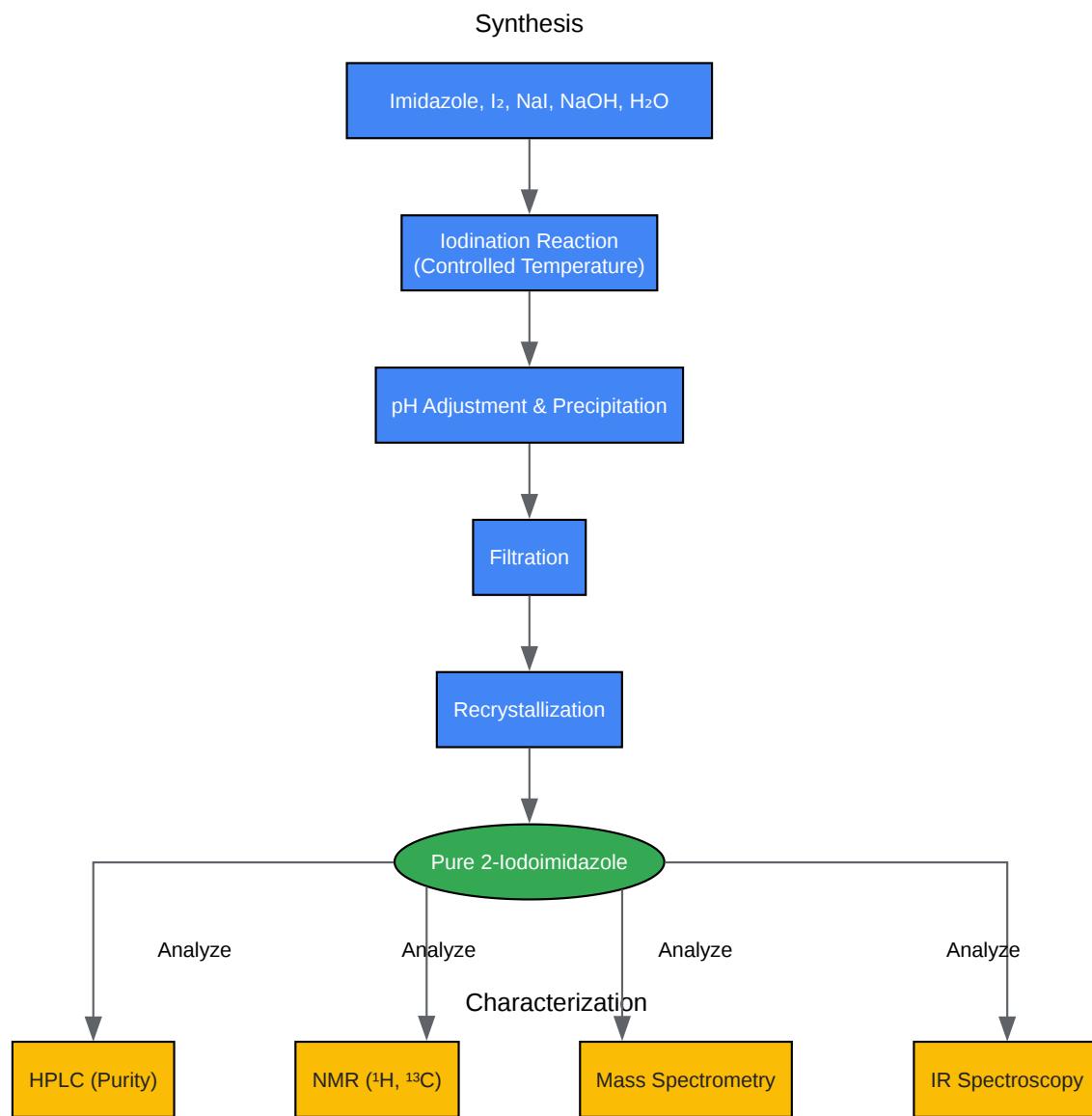
Materials:

- Imidazole
- Iodine
- Sodium Iodide (or Potassium Iodide) as a co-solvent
- Sodium Hydroxide (or other base)
- Water
- Hydrochloric Acid (for pH adjustment)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Solvent for recrystallization (e.g., Isopropanol, n-hexane)

Procedure:

- Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool the solution. Add imidazole and stir until it is completely dissolved.[11][13]
- Preparation of Iodine Solution: In a separate container, dissolve sodium iodide in water, cool the solution, and then add iodine.[11][13]
- Reaction: Cool the imidazole solution in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining a low temperature (e.g., 0 °C).[11][13] Continue stirring for several hours after the addition is complete.[11][13]
- Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid to precipitate the crude product.[11][13] Filter the solid. The filtrate can be extracted with an organic solvent to recover unreacted imidazole.[11][13]
- Purification: The crude solid is purified by recrystallization from a suitable solvent or solvent mixture.[11][12][13]

Characterization Methods


The synthesized **2-Iodoimidazole** should be characterized to confirm its identity and purity.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) to confirm the structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of iodine.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Iodoimidazole**.

Experimental Workflow for 2-Iodoimidazole

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and characterization of **2-Iodoimidazole**.

Applications in Research and Development

2-Iodoimidazole serves as a reactant in various chemical transformations, including:

- Alkylation to form derivatives with potential antibacterial activity.[3][14]
- Iodination of N-tritylimidazole.[3][14]
- Photochemical intramolecular aromatic substitutions.[3][14]
- Synthesis of cyclopentapyrazines through thermolysis.[3][14]

This technical guide provides a foundational understanding of the physical properties of **2-Iodoimidazole**, essential for its effective use in synthetic chemistry and drug discovery. The provided data and protocols serve as a valuable resource for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodoimidazole Supplier & Manufacturer China | Properties, Uses, Safety, MSDS - High Purity 99% [quinoline-thiophene.com]
- 2. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodoimidazole 97 3034-62-6 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2-Iodoimidazole 97 3034-62-6 [sigmaaldrich.com]
- 6. 2-Iodoimidazole, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Iodoimidazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350194#what-are-the-physical-properties-of-2-iodoimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com